Indoline-2-thione
Overview
Description
Indoline-2-thione is an organic compound with the formula C8H6(S)(NH). It is a derivative of dihydro indole containing a thione group . The compound is a tautomer of 2-mercaptoindole . It is a white solid and is prepared by thiation of 2-oxindole .
Synthesis Analysis
Indoline-2-thione can be synthesized through a base-mediated [3 + 2]-annulation of indoline-2-thione with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes . This method is valuable due to its complete regioselectivity, broad substrate scope, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of Indoline-2-thione is C8H6(S)(NH), indicating that it contains carbon, hydrogen, sulfur, and nitrogen . It is a derivative of dihydro indole containing a thione group .Chemical Reactions Analysis
Indoline-2-thione can undergo a variety of chemical reactions. For instance, it can react with 1,2-diaza-1,3-dienes to form 2-carboxylated thieno[2,3-b] indole derivatives . It can also undergo photochemical reactions with alkenes .Physical And Chemical Properties Analysis
Indoline-2-thione is a white solid . It has a molar mass of 149.21 g/mol and a density of 1.27 g/cm^3 . Its melting point is 44–45 °C (111–113 °F; 317–318 K) .Scientific Research Applications
Solar Ultraviolet-B Radiation Measurement
Indoline-2-thione has been proposed as a new kind of photochemical actinometer for solar ultraviolet-B radiation due to its specific photochemical reaction patterns under UV irradiation. Its stability in aqueous solutions and environmental safety makes it a promising candidate for measuring solar UV-B radiation (Araya-Hernández & Morales, 2006).
Synthesis of Complex Organic Structures
Indoline-2-thione serves as a precursor for synthesizing a variety of complex organic molecules. For instance, it reacts with α-halo esters, α-halo ketones, and α-bromoacetonitrile to yield 2-alkylthioindole derivatives, which are valuable intermediates in organic synthesis (Nishio, Saku, & Yamamoto, 2001). Additionally, it has been used in the stereoselective synthesis of tetrahydrothiopyrano[2,3-b]indole skeletons through tandem reactions (Moghaddam et al., 2013), and in catalytic methods for constructing indoline-2-thiones with an all-carbon quaternary centre at the C-3 position (Ikota et al., 2014).
Antioxidant Activities
Research has also highlighted the antioxidant behavior of indoline-2-thione derivatives, indicating their effectiveness as radical scavengers. This suggests their potential as sources for combating oxidative damage, underscoring the therapeutic potentials of indoline-2-thione derivatives (Aboul‐Enein et al., 2005).
Cytotoxic Activities
Moreover, indoline-2-thione has been implicated in the synthesis of thiazolo[3,2-a]indoles with significant cytotoxic activity, demonstrating its utility in the development of new anticancer drugs (Short et al., 2019).
Safety And Hazards
Future Directions
Indoline-2-thione has potential applications in the synthesis of various organic compounds. For instance, it can be used to prepare 2-carboxylated thieno[2,3-b] indoles, which are valuable for the preparation of thienodolin, a natural product isolated from Streptomyces albogriseolus that exhibits valuable biological properties .
properties
IUPAC Name |
1,3-dihydroindole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWTYFTQNHSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197921 | |
Record name | 2-Indolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-2-thione | |
CAS RN |
496-30-0 | |
Record name | 2-Indolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Indolinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-indole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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